レナリドミド-C5-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

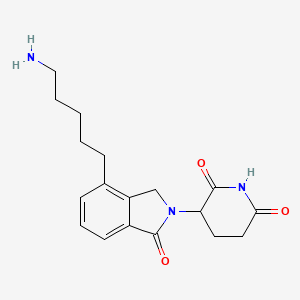

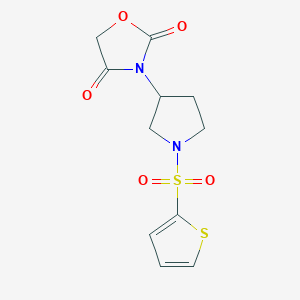

3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.

BenchChem offers high-quality 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療

レナリドミド-C5-NH2は、がん治療において有望な結果を示しています。具体的には:

- 腺様嚢胞癌(ACC): レナリドミドとエベロリムスの併用による第1相試験では、ACCを含む進行固形腫瘍患者において、安全性和効力が示されました。 この併用療法は、ACC患者において部分奏効と病勢安定化をもたらしました .

- 多発性骨髄腫(MM): レナリドミドは、免疫調節薬であり、MM治療に一般的に使用されています。 免疫応答を調節し、血管新生を阻害し、T細胞とナチュラルキラー細胞の細胞障害性を強化します .

標的タンパク質分解

This compoundは、プロテオリス-ターゲティング・キメラ(PROTAC)の成分であるE3リガーゼ-リンカーコンジュゲートの一部です。これらの分子は、E3ユビキチンリガーゼを募集して特定のタンパク質を分解します。例えば:

鎌状赤血球症

This compoundを含む新規置換ピペリジン-2,6-ジオン誘導体は、広間隔亜鉛フィンガーモチーフ(WIZ)タンパク質の発現レベルを低下させ、胎児ヘモグロビン(HbF)タンパク質の発現を誘導するための研究が行われています。 この適用は、鎌状赤血球症の治療に関連しています .

抗炎症作用

レナリドミド誘導体は、抗炎症作用を示します。 This compoundに関する具体的な研究は限られていますが、その構造的類似性から、潜在的な抗炎症作用が示唆されています .

抗増殖作用

レナリドミド誘導体を含むピペリジンアルカロイドは、さまざまな癌に対して抗増殖作用を示すことが実証されています。 これらの化合物は、癌細胞の増殖と転移を阻害します .

作用機序

Target of Action

Lenalidomide-C5-NH2, also known as “3-(4-(5-aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 Ligand-Linker Conjugate 4”, primarily targets the E3 ubiquitin ligase complex protein, cereblon . Cereblon is a substrate adaptor of the CRL4 CRBN E3 ubiquitin ligase . The compound also targets specific transcription factors such as IKZF1 and IKZF3 .

Mode of Action

Lenalidomide-C5-NH2 functions as a molecular glue, inducing the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction leads to the proteasomal degradation of these transcription factors . The compound also modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase .

Biochemical Pathways

The compound affects multiple biochemical pathways. It induces apoptosis and affects the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . It also inhibits the release of TNF and other cytokines including interleukin-6 (IL-6), a critical growth factor for multiple myeloma cells .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Its pharmacokinetics are consistent across patient populations, regardless of the type of hematologic malignancy .

Result of Action

The compound’s action results in the proteasomal degradation of specific disease-related proteins . This degradation kills multiple myeloma cells . In del (5q) myelodysplastic syndrome, lenalidomide induces the degradation of CK1α, which preferentially affects del (5q) cells because they express this gene at haploinsufficient levels .

Action Environment

The action of Lenalidomide-C5-NH2 can be influenced by environmental factors such as the presence of other drugs. For instance, when lenalidomide is administered at the same time with proteasome inhibitors, lenalidomide-induced degradation occurs before the onset of proteasomal blockade . This aspect of lenalidomide’s function seems to be particularly relevant in the setting of maintenance therapy and in the presence of minimal residual disease .

生化学分析

Biochemical Properties

Lenalidomide-C5-NH2 has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .

Cellular Effects

Lenalidomide-C5-NH2 has been shown to modulate different components of the immune system by altering cytokine production, regulating T cell co-stimulation, and augmenting the NK cell cytotoxicity . It also has effects on signal transduction that can partly explain its selective efficacy in subsets of MDS .

Molecular Mechanism

Lenalidomide-C5-NH2 acts by a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Temporal Effects in Laboratory Settings

Lenalidomide-C5-NH2 has been shown to induce more potent CTL responses against SOCS1 re-expressing–MM cells than unmodified MM cells over time . This suggests that modulation of SOCS1 may enhance immune response and efficacy of Lenalidomide-C5-NH2 in MM .

Dosage Effects in Animal Models

In mice, lenalidomide was administered in doses, which provided comparable pharmacokinetics to human patients . Dose-dependent kinetics were observed over the evaluated dosing range . Administration of 0.5 and 10 mg/kg resulted in systemic bioavailability ranges of 90–105% and 60–75% via IP and oral routes, respectively .

Metabolic Pathways

Lenalidomide-C5-NH2 works through various mechanisms of actions that promote malignant cell death and enhance host immunity . The exact metabolic pathways that the product is involved in are not well known .

Transport and Distribution

Lenalidomide-C5-NH2 is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment . Lenalidomide was detectable in the brain only after IV dosing of 5 and 10 mg/kg .

Subcellular Localization

The exact subcellular localization of Lenalidomide-C5-NH2 is not well known. It has been shown that lenalidomide, a derivative of thalidomide, binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins .

特性

IUPAC Name |

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXXBKHLDNFHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

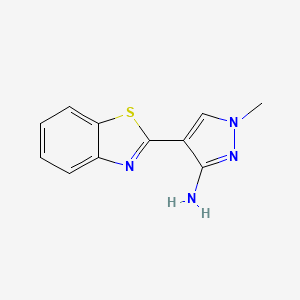

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

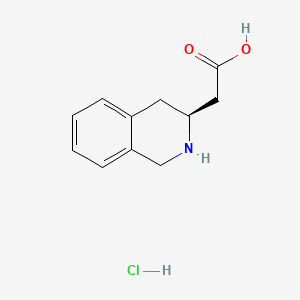

![methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

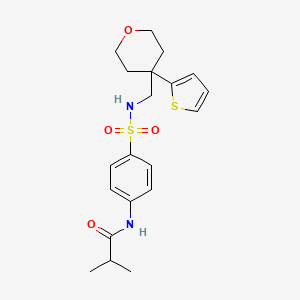

![1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2491812.png)

![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)

![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)